

In Silico Docking of Pyridazine Analogs: A Comparative Guide for Drug Discovery

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Compound of Interest

Compound Name: 3,6-Dichloro-4,5-dimethylpyridazine

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of recent in silico docking studies on various pyridazine analogs. It delves into their potential as inhibitors for a range of biological targets, supported by experimental data and detailed methodologies.

Recent research has highlighted the versatility of the pyridazine scaffold in designing potent inhibitors for various therapeutic targets. In silico docking studies have been instrumental in elucidating the binding modes and predicting the affinities of these analogs, guiding further experimental validation. This guide summarizes key findings from recent studies, comparing the performance of different pyridazine derivatives against targets in oncology, inflammation, and infectious diseases.

Comparative Docking Performance and Experimental Validation

The following table summarizes the quantitative data from in silico docking and corresponding experimental assays for various pyridazine analogs, offering a comparative perspective on their efficacy and potential.

Compound Class	Target Protein(s)	Docking Score/Binding Energy (kcal/mol)	Experimental Validation (IC50/MIC)	Reference Compound(s)	Key Findings
Triazolo[4,3-b]pyridazine Derivatives	c-Met, Pim-1	Not explicitly stated, but showed a similar mode of interaction to docked ligands.	Compound 4g: c-Met IC50 = 0.163 μM, Pim-1 IC50 = 0.283 μM.[1]	Staurosporin e	Compound 4g demonstrated potent dual inhibitory activity and induced apoptosis in MCF-7 cells. [1]
Pyrazole–pyridazine Hybrids	COX-2	Not explicitly stated, but interactions with key residues were analyzed.	Compound 6f: COX-2 IC50 = 1.15 μM.[2]	Celecoxib	The amino moiety of the pyrazole ring in 6f showed an additional interaction with Phe504, potentially enhancing its inhibitory activity.[2]
Pyridazinone Scaffolds	HIV Reverse Transcriptase	Good docking scores reported for compounds 3a and 3c-h, comparable to the reference.	Cytotoxicity (LC50) was evaluated, with compound 2c showing an LC50 of 2.23 μg/mL.[3]	Doravirine	Several synthesized compounds exhibited favorable binding affinities and ADME properties, suggesting their potential

as anti-HIV
agents.[3]

The potent
anticancer
activity of
compounds
4e and 4f
was
correlated
with their
strong
binding to
relevant
kinases.[4]

Tetrahydroimi-
dazo[1,2-
b]pyridazine-
Sulfonamides

Kinases
linked to
MCF-7 and
SK-MEL-28
cancer cells

Strong
binding was
observed for
compounds
4e and 4f.

Compounds
4e and 4f
exhibited
IC₅₀ values
ranging from
1 to 10 μ M
against MCF-
7 and SK-
MEL-28 cell
lines.[4]

5-
Fluorouracil,
Etoposide

Pyridazinone
Derivatives

Bacterial
Proteins
(e.g., from *S.*
aureus)

Compound
13: -7.31
kcal/mol.[5]

Compounds
7 and 13
showed MIC
values in the
range of
3.74–8.92 μ M
against *S.*
aureus
(MRSA), *P.*
aeruginosa,
and *A.*
baumannii.[5]

Amikacin

The binding
free energy
from docking
studies was
consistent
with the
experimental
antibacterial
activity.[5]

3,6-
Disubstituted
Pyridazines

Cyclin-
Dependent
Kinase 2
(CDK2)

Not explicitly
stated, but
docking was
performed.

Compound
11m: CDK2
IC₅₀ = 20.1
nM.[6]

Not specified

Compound
11m,
featuring two
morpholine
moieties, was
identified as a
potent CDK2
inhibitor with
significant
anti-

New Pyridazine Scaffolds	COX-1, COX-2	Docking of compound 6b into the COX-2 active site was performed to rationalize selectivity.	Compound 6b: COX-2 IC ₅₀ = 0.18 μM, with a selectivity index of 6.33. [7]	Indomethacin, Celecoxib	Compound 6b showed enhanced potency and selectivity for COX-2 over COX-1, with comparable in vivo anti-inflammatory activity to reference drugs.[7]
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Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to facilitate the replication and validation of the findings.

In Silico Molecular Docking

- Software: Molecular Operating Environment (MOE) and AutoDock Vina 4.2 were among the software packages used for docking simulations.[2]
- Target Preparation: Crystal structures of the target proteins were obtained from the Protein Data Bank (PDB). Unbound molecules were typically removed from the PDB file prior to docking.[2]
- Ligand Preparation: The 3D structures of the pyridazine analogs were generated and energy-minimized before docking.
- Docking Protocol: A common approach involved self-docking of a co-crystallized ligand to validate the docking procedure.[2] The synthesized compounds were then docked into the

active site of the target protein. The Lamarckian genetic algorithm was mentioned as one of the search algorithms used.

- Analysis: The interactions between the ligands and the protein's active site residues were analyzed. Key parameters evaluated included binding energy (kcal/mol) and inhibition constant (μM).

In Vitro Assays

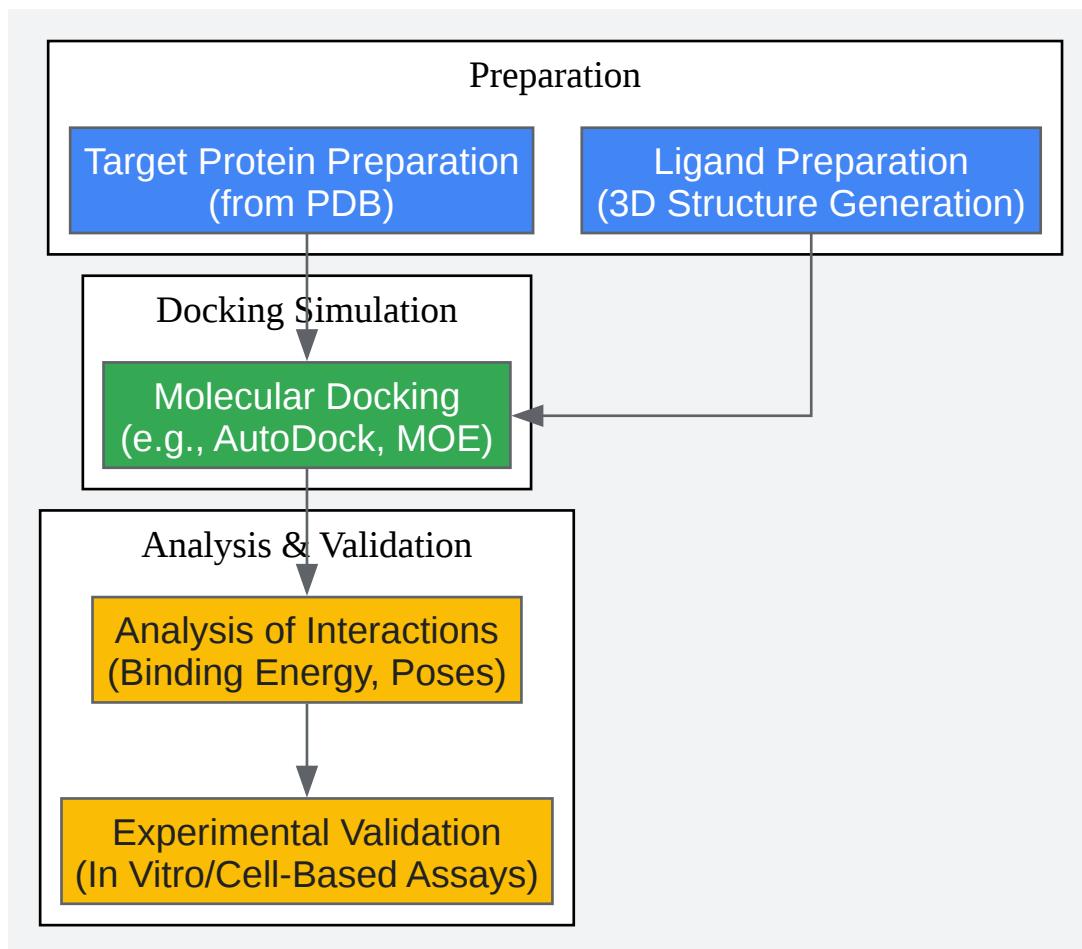
- Enzyme Inhibition Assays: The inhibitory activity of the synthesized compounds against their target enzymes (e.g., c-Met, Pim-1, COX-1, COX-2, CDK2) was determined to calculate IC₅₀ values.[1][6][7]
- Cytotoxicity and Antiproliferative Assays: The cytotoxic effects of the compounds were evaluated against various human cancer cell lines (e.g., A-549, MCF-7, SK-MEL-28, HCT-116, HepG2) using standard methods to determine IC₅₀ or GI% values.[1][4][8]
- Antibacterial Activity Assays: The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against different bacterial strains, including resistant ones like MRSA.[5]

Cell-Based Assays

- Cell Cycle Analysis: Flow cytometry was used to investigate the effect of compounds on the cell cycle distribution of cancer cells.[1]
- Apoptosis Assays: The induction of apoptosis was evaluated by methods such as measuring caspase-9 levels.[1]
- Western Blot Analysis: The effect of compounds on signaling pathways, such as the PI3K/AKT/mTOR pathway, was investigated by measuring the phosphorylation levels of key proteins.[1]

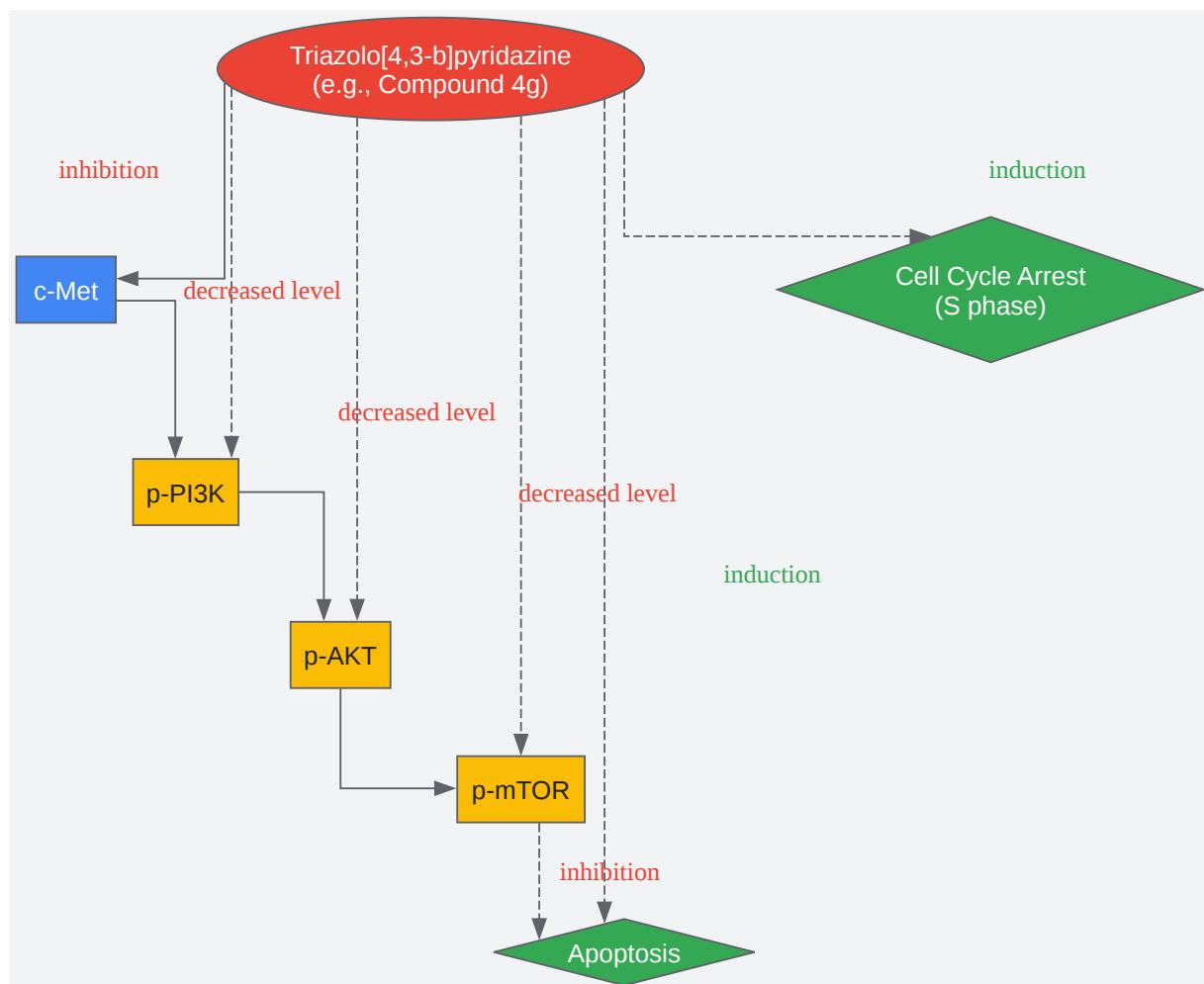
Visualizing the Workflow and Pathways

To better illustrate the processes involved in these studies, the following diagrams outline a typical *in silico* docking workflow and a relevant signaling pathway.



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A typical workflow for in silico molecular docking studies.



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Inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

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